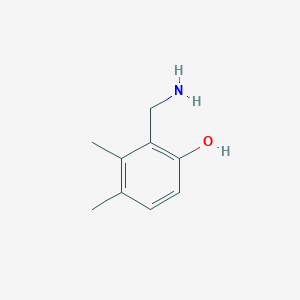![molecular formula C9H7N5S B14345254 8-Methyl-6-(thiophen-2-yl)tetrazolo[1,5-b]pyridazine CAS No. 93126-54-6](/img/structure/B14345254.png)
8-Methyl-6-(thiophen-2-yl)tetrazolo[1,5-b]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methyl-6-(thiophen-2-yl)tetrazolo[1,5-b]pyridazine is a heterocyclic compound that combines the structural features of pyridazine and tetrazole rings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-6-(thiophen-2-yl)tetrazolo[1,5-b]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 6-(thiophen-2-yl)pyridazine with methylating agents and azide sources under high-temperature conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 8-Methyl-6-(thiophen-2-yl)tetrazolo[1,5-b]pyridazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines .
Scientific Research Applications
8-Methyl-6-(thiophen-2-yl)tetrazolo[1,5-b]pyridazine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of enzyme interactions and protein binding.
Industry: It is used in the development of advanced materials, such as polymers and catalysts
Mechanism of Action
The mechanism of action of 8-Methyl-6-(thiophen-2-yl)tetrazolo[1,5-b]pyridazine involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can influence various biochemical pathways, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
6-(thiophen-2-yl)pyridazine: Shares the pyridazine ring but lacks the tetrazole moiety.
8-Methyl-6-(thiophen-2-yl)tetrazole: Shares the tetrazole ring but lacks the pyridazine moiety.
Uniqueness: 8-Methyl-6-(thiophen-2-yl)tetrazolo[1,5-b]pyridazine is unique due to the combination of pyridazine and tetrazole rings, which imparts distinct chemical properties and biological activities. This dual-ring structure enhances its potential as a versatile scaffold in drug design and material science .
Properties
CAS No. |
93126-54-6 |
|---|---|
Molecular Formula |
C9H7N5S |
Molecular Weight |
217.25 g/mol |
IUPAC Name |
8-methyl-6-thiophen-2-yltetrazolo[1,5-b]pyridazine |
InChI |
InChI=1S/C9H7N5S/c1-6-5-7(8-3-2-4-15-8)11-14-9(6)10-12-13-14/h2-5H,1H3 |
InChI Key |
VBLGVZSACIKVTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN2C1=NN=N2)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) (E)-2,3-diphenylprop-2-enoate;chloride](/img/structure/B14345194.png)

![Benzene, 1-fluoro-4-[(methoxymethoxy)methyl]-](/img/structure/B14345199.png)





![Diethyl [3-(trimethoxysilyl)propyl]propanedioate](/img/structure/B14345231.png)


![2-[1-(Cyclopenta-2,4-dien-1-ylidene)ethyl]oxirane](/img/structure/B14345249.png)
